N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
描述
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-16(19-9-12-6-7-14-15(8-12)24-11-23-14)10-25-18-20-17(21-26-18)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIHOEGOHWGBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=NS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its therapeutic effects and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.4 g/mol. The compound features a benzodioxole moiety and a thiadiazole ring, which are known for their diverse biological activities.
Structural Formula
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 382.4 g/mol |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound Name | Target Bacteria | Inhibition Rate (%) at 100 μg/mL |
|---|---|---|
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide | Xanthomonas oryzae pv. oryzicola | 30 |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide | Xanthomonas oryzae pv. oryzae | 56 |
These findings indicate that the compound may possess similar antimicrobial properties.
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. A study highlighted that certain thiadiazole compounds exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer).
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole | MCF-7 | 3.3 |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole | HEK293T | 33.74 |
These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It has been shown to increase apoptotic markers in treated cells.
- Antibacterial Mechanisms : Its structure may allow it to disrupt bacterial cell wall synthesis or function.
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Effects : A research study evaluated the antibacterial properties of various thiadiazole derivatives against drug-resistant strains and found promising results indicating potential for therapeutic use.
- Anticancer Research : In vitro studies demonstrated that specific derivatives significantly reduced tumor growth in animal models when administered at calculated dosages.
相似化合物的比较
Structural Analogues with Triazole/Oxadiazole Replacements
Compound 1: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Key Differences: Replaces the thiadiazole ring with a 1,2,4-triazole substituted by phenoxymethyl and amino groups.
- Physical Properties : Melting point = 148°C; molecular weight inferred as ~435 g/mol.
Compound 2: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(4-methoxyphenoxy)methyl-1,3,4-oxadiazol-2-yl]thio}acetamide
- Key Differences: Uses a 1,3,4-oxadiazole ring with a 4-methoxyphenoxymethyl substituent.
- Physical Properties : Melting point = 127°C; molecular weight ~463 g/mol.
- Significance: Oxadiazoles are known for metabolic stability, which could improve pharmacokinetic profiles relative to thiadiazoles .
Thiadiazole-Based Analogues with Varied Substituents
Compound 3 : N-(1,3-Benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- Key Differences : Replaces the benzodioxolylmethyl group with a benzothiazol-2-yl moiety; thiadiazole is substituted with 3-methylphenyl.
- The 3-methylphenyl substituent may alter steric interactions compared to the unsubstituted phenyl in the target compound .
Compound 4 : N-(4-Ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine
- Key Differences : Features an imidazopyridine-thiazole hybrid system instead of thiadiazole.
Bioactivity Comparisons
- Anti-Exudative Activity: Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative effects comparable to diclofenac (10 mg/kg vs. 8 mg/kg).
- Enzyme Inhibition : Compounds such as N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () demonstrated α-glucosidase and lipoxygenase (LOX) inhibition. Structural similarities (e.g., acetamide linkers) imply the target compound could share these activities .
Data Table: Structural and Physical Comparison
*Calculated based on molecular formula.
Critical Analysis of Structural Motifs
- Benzodioxole vs. Benzothiazole : The benzodioxole group (electron-donating) may improve metabolic stability compared to benzothiazole (electron-withdrawing), which could influence bioavailability .
- Thiadiazole vs. Triazole/Oxadiazole : Thiadiazoles offer greater rigidity and sulfur-mediated hydrophobic interactions, while triazoles/oxadiazoles provide nitrogen-rich environments for hydrogen bonding .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a benzodioxolylmethyl amine with a thiadiazole-sulfanyl acetamide intermediate. A common approach is to use dry benzene or DMSO as a solvent , triethylamine (Et₃N) as a base , and slow addition of acyl chlorides at 0–5°C to minimize side reactions . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride), monitoring reaction progress via TLC, and recrystallization using ethanol/water mixtures for purity (>95%) .
Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Use SHELX (e.g., SHELXL-2018 for refinement) to solve structures, leveraging direct methods for phase determination and full-matrix least-squares refinement for atomic parameters . Validate results with R-factors (<5% for high-quality data) and check for twinning using PLATON .
Q. What preliminary assays are suitable for evaluating its bioactivity, such as enzyme inhibition?
- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., 5-lipoxygenase or FLAP inhibition) using spectrophotometric methods. Prepare compound solutions in DMSO (≤0.1% final concentration to avoid solvent interference). Use human whole blood assays to measure leukotriene B4 (LTB4) suppression, with IC₅₀ values <100 nM indicating high potency . Include positive controls (e.g., zileuton for 5-LOX) to validate experimental conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s thiadiazole and benzodioxole moieties?
- Methodological Answer : Perform fragment-based drug design :
- Thiadiazole modifications : Replace the phenyl group with pyridinyl or fluorophenyl substituents to assess electronic effects on sulfanyl bonding .
- Benzodioxole substitutions : Introduce methyl or methoxy groups at the 5-position to evaluate steric and hydrophobic interactions.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like FLAP or 5-LOX. Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
Q. What computational methods are effective in predicting metabolic stability and drug-drug interaction risks?
- Methodological Answer :
- Metabolic stability : Apply in silico tools like ADMET Predictor™ or SwissADME to estimate CYP450-mediated oxidation. Key parameters: Topological Polar Surface Area (TPSA <90 Ų) and LogP (2–5) for optimal permeability .
- Drug-drug interactions : Screen for CYP3A4 inhibition using fluorogenic assays. Compounds with IC₅₀ >10 µM are low-risk; refine structures by reducing aromatic nitrogen content to minimize heme interaction .
Q. How should contradictory bioactivity data between in vitro and ex vivo models be addressed?
- Methodological Answer :
- In vitro vs. ex vivo discrepancies : If in vitro IC₅₀ is low (<100 nM) but ex vivo efficacy is poor, check plasma protein binding (e.g., equilibrium dialysis) and free fraction availability . Modify substituents to reduce albumin binding (e.g., replace lipophilic groups with polar analogs) .
- Species-specific metabolism : Compare murine vs. human liver microsome stability. Use chimeric liver-humanized mice for preclinical validation to bridge translational gaps .
Data Analysis and Validation
Q. What analytical techniques are critical for purity assessment and structural confirmation?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient (95:5 to 50:50 over 20 min). Acceptable purity ≥98% .
- Structural confirmation : Combine ¹H/¹³C NMR (e.g., benzodioxole protons at δ 6.8–7.2 ppm) and HRMS (e.g., [M+H]+ calculated for C₁₉H₁₇N₃O₃S₂: 412.0823) .
Contradictory Evidence Resolution
- Synthetic yields : Variability in yields (e.g., 60% vs. 85%) may arise from reaction scale (microscale vs. bulk) or solvent purity . Use anhydrous solvents and inert atmospheres for reproducibility .
- Bioactivity conflicts : If SAR data from similar compounds (e.g., OLC-12 vs. VUAA-1) disagree, conduct crystallographic studies to resolve conformational differences in active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
